molecular formula C10H12N2O2 B12981996 5-(Amino(cyclopropyl)methyl)picolinic acid

5-(Amino(cyclopropyl)methyl)picolinic acid

Cat. No.: B12981996
M. Wt: 192.21 g/mol
InChI Key: RTHCTLCYKHJYBC-UHFFFAOYSA-N
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Description

5-(Amino(cyclopropyl)methyl)picolinic acid is an organic compound that belongs to the class of picolinic acids. Picolinic acids are derivatives of pyridine with a carboxylic acid substituent at the 2-position. This particular compound features an amino group attached to a cyclopropylmethyl group, making it a unique and interesting molecule for various scientific studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(Amino(cyclopropyl)methyl)picolinic acid typically involves the following steps:

    Formation of the Cyclopropylmethyl Group: This can be achieved through the cyclopropanation of an appropriate alkene using reagents such as diiodomethane and zinc-copper couple.

    Introduction of the Amino Group: The amino group can be introduced via nucleophilic substitution reactions using reagents like ammonia or primary amines.

    Formation of the Picolinic Acid Core: This involves the cyclization of a suitable precursor, such as a pyridine derivative, under acidic or basic conditions.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of continuous flow reactors and automated synthesis platforms to streamline the process.

Chemical Reactions Analysis

Types of Reactions

5-(Amino(cyclopropyl)methyl)picolinic acid can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions with electrophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Ammonia or primary amines in a polar solvent.

Major Products Formed

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted picolinic acid derivatives.

Scientific Research Applications

5-(Amino(cyclopropyl)methyl)picolinic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.

    Industry: Utilized in the development of novel materials and as a catalyst in various chemical reactions.

Mechanism of Action

The mechanism of action of 5-(Amino(cyclopropyl)methyl)picolinic acid involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to zinc finger proteins, altering their structure and function, which can lead to various biological effects. Additionally, it may inhibit viral entry by targeting viral membrane integrity and preventing membrane fusion.

Comparison with Similar Compounds

Similar Compounds

    Picolinic Acid: A derivative of pyridine with a carboxylic acid substituent at the 2-position.

    Nicotinic Acid: An isomer of picolinic acid with the carboxyl side chain at the 3-position.

    Isonicotinic Acid: Another isomer with the carboxyl side chain at the 4-position.

Uniqueness

5-(Amino(cyclopropyl)methyl)picolinic acid is unique due to the presence of the cyclopropylmethyl group and the amino substituent, which confer distinct chemical and biological properties. This makes it a valuable compound for various scientific and industrial applications.

Properties

Molecular Formula

C10H12N2O2

Molecular Weight

192.21 g/mol

IUPAC Name

5-[amino(cyclopropyl)methyl]pyridine-2-carboxylic acid

InChI

InChI=1S/C10H12N2O2/c11-9(6-1-2-6)7-3-4-8(10(13)14)12-5-7/h3-6,9H,1-2,11H2,(H,13,14)

InChI Key

RTHCTLCYKHJYBC-UHFFFAOYSA-N

Canonical SMILES

C1CC1C(C2=CN=C(C=C2)C(=O)O)N

Origin of Product

United States

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